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Compound of Interest |

Compound Name: m-Quinquephenyl!

CAS No.: 16716-13-5

Cat. No.: B103426
Introduction

m-Quinquephenyl (CAS: 16716-13-5), chemically known as 1,1":3',1":3",1":3™,1""-
quinquephenyl or 1,3-bis(3-biphenylyl)benzene, is a meta-linked oligophenylene consisting of
five benzene rings.[1] Unlike its para-isomer (p-quinquephenyl), which is a rigid, linear rod-like
molecule known for its high melting point and blue fluorescence, m-quinquephenyl possesses
a kinked, non-planar structure.[1]

This structural distinction fundamentally alters its physicochemical and photophysical profile.[1]
While p-isomers are dominant in scintillator applications due to high quantum yields in the
visible spectrum, m-isomers are critical in organic light-emitting diodes (OLEDs) as wide-
bandgap host materials.[1] Their interrupted conjugation confines excited states (high triplet
energy), preventing reverse energy transfer from phosphorescent dopants.[1]

Chemical Structure & Molecular Architecture

The defining feature of m-quinquephenyl is the 1,3- (meta-) linkage between the central and
adjacent phenyl rings.[1] This topology disrupts the delocalization of nhgcontent-ng-
€c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-electrons across the entire molecular backbone.

Conformational Analysis[1]
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» Torsion Angles: Steric repulsion between ortho-hydrogens forces the adjacent phenyl rings to
twist out of planarity.[1] The inter-ring torsion angle typically ranges between 35° and 40° in
the ground state.

o Conjugation Break: The meta-linkage acts as a conjugation barrier.[1] Consequently, the
"effective conjugation length" of m-quinquephenyl does not extend over the entire five-ring
chain but is rather confined to segments resembling biphenyl or terphenyl units.[1]

o Packing: The kinked geometry prevents the efficient ngcontent-ng-c176312016=""_nghost-
ng-c3009799073="" class="inline ng-star-inserted">

stacking observed in linear p-oligophenyls, leading to significantly lower melting points and
higher solubility in organic solvents.

Physicochemical Properties[1][2][3][4][5][6]

The following data contrasts m-quinquephenyl with its para-isomer to highlight the structural
impact.
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Property

m-Quinquephenyl

p-Quinquephenyl

Note

CAS Number

16716-13-5

3073-05-0

Molecular Formula

Cngcontent-ng-
c176312016=""
_hghost-ng-
c3009799073=""
class="inline ng-star-

inserted">

H

Isomers

Molecular Weight

382.50 g/mol

382.50 g/mol

Melting Point

~170.5 °C (443.7 K)

388-391 °C

m-isomer melts
>200°C lower due to

poor packing.

Solubility

Soluble (Toluene,
CHClIngcontent-ng-
c176312016=""
_nghost-ng-
c3009799073=""
class="inline ng-star-

inserted">

, THF)

Insoluble/Poor

Kinked structure

reduces lattice energy.

Fluorescence

(ngcontent-ng-

c176312016=""

_nghost-ng- UV / Deep Blue Blue (~370-400 nm) m-linkage blue-shifts
—nn ue (~ - nm

€3009799073= (~340-360 nm) emission.

class="inline ng-star-

inserted">

)

Triplet Energy High (~2.6-2.8 eV) Low Crucial for OLED host

(ngcontent-ng- applications.
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inserted">

Note on Thermal Data: The melting point of m-quinquephenyl (443.7 K) is derived from
calorimetric studies on meta-oligophenyl series, confirming the trend of decreasing melting
points relative to para-isomers due to increased entropy of fusion and reduced enthalpy of

fusion.

Photophysical Characteristics

The meta-linkage effectively decouples the electronic states of the constituent rings.

o Absorption: The UV absorption spectrum resembles that of m-terphenyl rather than a
conjugated pentaphenyl chain.[1] The absorption maximum (ngcontent-ng-c176312016=""
_nghost-ng-c3009799073="" class="inline ng-star-inserted">

) typically lies near 250—-260 nm.

e Fluorescence: Emission is confined to the UV/deep-blue region.[1] Unlike p-oligophenyls
where fluorescence red-shifts with chain length, the fluorescence energy of m-oligophenyls
is nearly independent of chain length because the excited state does not delocalize across
the meta-barrier.[1]

e Quantum Yield: Generally lower than the rigid p-isomer in solution due to increased
rotational freedom (non-radiative decay channels), but high in solid-state matrices where
rotation is restricted.[1]
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Diagram: Photophysical Energy Transfer (OLED Host
Context)

The following diagram illustrates why m-quinquephenyl is an ideal host for phosphorescent
dopants (e.g., Ir(ppy)
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Caption: Energy level diagram showing m-Quinquephenyl functioning as a high-triplet-energy
host, confining excitons on the dopant.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most efficient route to m-quinquephenyl is the Palladium-catalyzed Suzuki-Miyaura
cross-coupling reaction.[1] This method offers high regioselectivity and tolerance for functional
groups.[1]

Retrosynthetic Strategy

The molecule can be assembled by coupling 1,3-dibromobenzene (core) with two equivalents
of 3-biphenylboronic acid (wings).[1]

Experimental Workflow

Reagents:

e 1,3-Dibromobenzene (1.0 eq)[1]
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3-Biphenylboronic acid (2.5 eq) — Excess ensures complete double coupling.[1]

Catalyst: Pd(PPhngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-
star-inserted">

)
(3-5 mol%)

Base: Nangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-
inserted">

CO
(2M aqueous solution)

Solvent: Toluene / Ethanol (4:1 ratio)[1]

Step-by-Step Protocol:

Preparation: In a generic Schlenk flask, dissolve 1,3-dibromobenzene (10 mmol) and 3-
biphenylboronic acid (25 mmol) in a mixture of toluene (40 mL) and ethanol (10 mL).

Degassing: Degas the solution vigorously with Argon or Nitrogen for 20 minutes to remove
dissolved oxygen (critical to prevent Pd catalyst deactivation and homocoupling byproducts).

Activation: Add the aqueous Na
CO
solution (20 mL) and the Pd(PPh

)

catalyst.

Reflux: Heat the biphasic mixture to reflux (~90-100°C) under inert atmosphere for 24-48
hours. Monitor reaction progress via TLC (eluent: Hexane/DCM).[1]

o Work-up:
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o Cool to room temperature.[1]
o Separate the organic layer and extract the aqueous layer with toluene or dichloromethane.

o Wash combined organics with brine and dry over anhydrous MgSOngcontent-ng-
€c176312016=""_nghost-ng-c3009799073="" class="inline ng-star-inserted">

 Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via
column chromatography (Silica gel, Hexane/DCM gradient).

o Final Isolation: Recrystallize from ethanol or a toluene/hexane mixture to obtain white
crystalline needles.

Diagram: Synthesis Pathway

1,3-Dibromobenzene

(Core) Step 1: Oxidative Addition

\l““““'f"““} Step 2: Second Coupling
3-Biphenylboronic Acid Transmetallation >} Intermediate: 1 Reductive Elimination m-Quinquephenyl
(2.5eq) I Mono-coupled product | (Target)
________________ 1

Pd(PPh3)4, Na2CO3
Toluene/EtOH, Reflux

Click to download full resolution via product page

Caption: Double Suzuki-Miyaura coupling strategy for synthesizing m-Quinquephenyl from a
dibromobenzene core.

Applications

o OLED Host Materials: Due to its high triplet energy (ngcontent-ng-c176312016=""_nghost-
ng-c3009799073="" class="inline ng-star-inserted">

), m-quinquephenyl is used as a host for blue and green phosphorescent emitters. The
meta-conjugation prevents the host from quenching the dopant's emission.[1]
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 Scintillators: While less common than p-quinquephenyl, the m-isomer is used in liquid
scintillation cocktails where solubility is paramount and a shorter wavelength (UV) emission
is required to match specific photomultiplier sensitivities.[1]

o Crystal Engineering: Used as a model compound to study the effects of conformational
disorder on the entropy of fusion in oligophenyls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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